molecular formula C10H11ClO2 B8733614 Methyl 5-chloro-2-ethylbenzoate

Methyl 5-chloro-2-ethylbenzoate

Cat. No. B8733614
M. Wt: 198.64 g/mol
InChI Key: DHVIMENUJZOYEM-UHFFFAOYSA-N
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Patent
US09283224B2

Procedure details

Methyl 2-bromo-5-chlorobenzoate (1.0 g, 4 mmol), lithium chloride (490 mg, 11.58 mmol), tetraethyltin (0.81 mL, 4.1 mmol) and bis(triphenylphosphine)-palladium(II)chloride (100 mg, 0.13 mmol) were combined in DMF (20 mL) and heated at 100° C. for 5 h. Solvent was removed at reduced pressure and the residue was diluted with water and EtOAc. The organic layer was separated, washed with water, dried over sodium sulfate and concentrated. Column chromatography on silica gel (0 to 10% EtOAc/hexane) provided the title compound (435 mg, 55%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
bis(triphenylphosphine)-palladium(II)chloride
Quantity
100 mg
Type
catalyst
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl-].[Li+].[CH2:15]([Sn](CC)(CC)CC)[CH3:16]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[Cl:12][C:9]1[CH:10]=[CH:11][C:2]([CH2:15][CH3:16])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=C(C=C1)Cl
Step Two
Name
Quantity
490 mg
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
0.81 mL
Type
reactant
Smiles
C(C)[Sn](CC)(CC)CC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
bis(triphenylphosphine)-palladium(II)chloride
Quantity
100 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed at reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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